molecular formula C7H5ClO2S B8668902 4-Chloro-3-mercaptobenzoic acid

4-Chloro-3-mercaptobenzoic acid

Cat. No. B8668902
M. Wt: 188.63 g/mol
InChI Key: HBARLEHZOZVEHS-UHFFFAOYSA-N
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Patent
US04145350

Procedure details

3-Amino-4-chlorobenzoic acid (34.3g) was added to 5N hydrochloric acid (120 ml) and cooled to 0° C. To the stirred suspension was added a solution of sodium nitrite (14.5 g) in water (35 ml) over 30 min. with the temperature maintained at 0° to 5° C. The yellow diazonium solution, containing some suspended solid was added to a solution of potassium ethyl xanthate (37.5g) in water (60 ml), containing 0.2 g nickel chloride, at 45-50° C. Nitrogen evolution occurred and the yellow solid which precipitated at first decomposed to a red oil which then solidified. When the addition was complete, the mixture was heated to 70° C., cooled, and the red solid filtered off and washed with water. It was then boiled with a solution of potassium hydroxide (60 g) in water (300 ml) for 2 hr., cooled, filtered and acidified with excess hydrochloric acid. Thin-layer chromatography indicated the presence of 2 components in the precipitated creamy solid. Recrystallisation from acetic acid yielded a by-product, m.p. 240°-290° C., and dilution of the recrystallisation liquors gave a solid which was recrystallised from aqueous ethanol yielding mainly 4-chloro-3-mercaptobenzoic acid, m.p. 200°-211° C.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37.5 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5]([OH:7])=[O:6].Cl.N([O-])=O.[Na+].O(CC)C([S-])=[S:19].[K+]>O.[Ni](Cl)Cl>[Cl:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=1[SH:19] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
37.5 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0° to 5° C
CUSTOM
Type
CUSTOM
Details
at 45-50° C
CUSTOM
Type
CUSTOM
Details
the yellow solid which precipitated
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the red solid filtered off
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
, cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallisation from acetic acid
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
a by-product, m.p. 240°-290° C., and dilution of the recrystallisation liquors
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from aqueous ethanol yielding mainly 4-chloro-3-mercaptobenzoic acid, m.p. 200°-211° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.